Bufuralol

Description

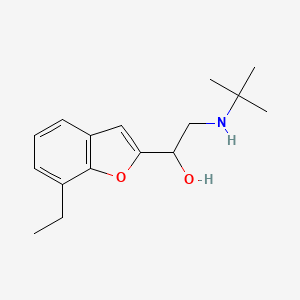

Structure

3D Structure

Properties

IUPAC Name |

2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4/h6-9,13,17-18H,5,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSEBTPPFLLCUMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59652-29-8 (hydrochloride) | |

| Record name | Bufuralol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054340624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30866414 | |

| Record name | Bufuralol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30866414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54340-62-4, 57704-15-1 | |

| Record name | Bufuralol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54340-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bufuralol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054340624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(7-Ethylbenzofuran-2-yl)-2-(tert-butylamino)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057704151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bufuralol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06726 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bufuralol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30866414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bufuralol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUFURALOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/891H89GFT4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymatic Biotransformation of Bufuralol

Major Metabolic Pathways of Bufuralol (B1668043)

This compound undergoes several major metabolic transformations, including aliphatic hydroxylation, aromatic hydroxylation, and conjugation. einsteinmed.edu

1'-Hydroxylation Pathway

The 1'-hydroxylation of this compound is a major metabolic pathway, resulting in the formation of 1'-hydroxythis compound (B194460) (also known as carbinol metabolite). einsteinmed.edunih.gov This reaction occurs at the 1' position of the ethyl group attached to the benzofuran (B130515) ring. nih.gov this compound has a chiral center, and 1'-hydroxylation introduces a second chiral center, leading to the formation of four possible 1'-hydroxythis compound diastereomers from the racemic parent drug. nih.gov The formation of 1'-hydroxythis compound is often used as a marker to assess the activity of the enzymes involved in this pathway. einsteinmed.educaymanchem.com

1'-Oxothis compound Formation

Further oxidation or dehydrogenation of 1'-hydroxythis compound can lead to the formation of 1'-oxothis compound, a ketone metabolite. nih.gov Both 1'-hydroxythis compound and 1'-oxothis compound have been reported to possess β-adrenoceptor blocking activities that are comparable to or even higher than that of the parent this compound. nih.gov

1'2'-Ethenylthis compound Formation

Another identified metabolite of this compound is 1'2'-ethenylthis compound. taylorandfrancis.com This metabolite is believed to be formed either directly from this compound through ethenylation or from 1'-hydroxythis compound via dehydration. taylorandfrancis.com The formation of 1'2'-ethenylthis compound has been shown to be mediated by CYP2D6. taylorandfrancis.comnih.gov

Aromatic Hydroxylation Pathways

Aromatic hydroxylation is another significant metabolic route for this compound, leading to the formation of hydroxylated metabolites on the aromatic ring. einsteinmed.edunih.gov Specifically, 4-hydroxythis compound (a phenol (B47542) metabolite) is a known product of aromatic oxidation. einsteinmed.edu Studies have indicated that the aromatic hydroxylation of this compound is under the same genetic control as the 1'-hydroxylation pathway. einsteinmed.edu For the (-)-isomer of this compound, aromatic hydroxylation represents the main metabolic pathway. nih.gov

Conjugation Pathways

This compound and its hydroxylated metabolites can also undergo conjugation reactions, primarily glucuronidation. einsteinmed.edunih.gov Glucuronidation involves the attachment of glucuronic acid to the parent drug or its phase I metabolites, increasing their water solubility and facilitating their excretion. einsteinmed.eduescholarship.org Conjugation of the parent drug and the phenol derivative (4-hydroxythis compound) are notable conjugation pathways. einsteinmed.edu For the (+)-isomer of this compound, conjugation is reported as the principal metabolic route. nih.gov Additionally, conjugation with glucose and glutathione (B108866) have been identified as metabolic pathways in human hepatocytes. escholarship.orgresearchgate.net

Cytochrome P450 Isoform-Specific Metabolism of this compound

The metabolism of this compound, particularly the 1'-hydroxylation pathway, is predominantly catalyzed by cytochrome P450 enzymes, with significant involvement of specific isoforms. caymanchem.com

Cytochrome P450 2D6 (CYP2D6) is identified as the major enzyme responsible for the 1'-hydroxylation of this compound in human liver microsomes. nih.govcaymanchem.com this compound is widely used as a probe substrate to assess CYP2D6 activity. caymanchem.comlifetechindia.com Studies using recombinant human CYP enzymes have confirmed that CYP2D6 serves as a primary this compound 1'-hydroxylase. nih.gov

However, other CYP isoforms also contribute to this compound metabolism, although typically to a lesser extent than CYP2D6. CYP1A2 and CYP2C19 have been shown to contribute to the 1'-hydroxylation of this compound in human livers. nih.govtaylorandfrancis.com While CYP2D6 exhibits a high stereoselectivity for the 1'R-enantiomer of this compound in 1'-hydroxylation, CYP2C19 shows a different product stereoselectivity. nih.govresearchgate.net

Studies using human liver microsomes from individuals with different CYP2D6 metabolic phenotypes (extensive and poor metabolizers) have provided insights into the role of this enzyme. In poor metabolizers of debrisoquine (B72478)/sparteine (B1682161) (who have deficient CYP2D6 activity), the metabolism of this compound to the carbinol metabolite is significantly affected, showing increased Km, decreased Vmax, and a reduction in stereoselectivity. einsteinmed.edu

Research findings on the kinetic parameters of this compound metabolism by CYP2D6 highlight its efficiency. For instance, estimated Km and Kcat values for this compound metabolism by recombinant human CYP2D6 have been reported as 4.7 µM and 12.23 min⁻¹, respectively. nih.gov Studies in human liver microsomes have also provided kinetic data for 1'-hydroxythis compound formation, with apparent Km values around 7 µM and Vmax values varying depending on incubation conditions. psu.edu

The formation of 1'2'-ethenylthis compound is catalyzed by human CYP2D6, as well as rat CYP2D4. nih.gov

The following table summarizes some key kinetic data for this compound 1'-hydroxylation by CYP2D6:

| Enzyme Source | Substrate | Km (µM) | Vmax (pmol/min/mg) | Reference |

| Recombinant human CYP2D6 | This compound | 4.7 | 12.23 (min⁻¹) | nih.gov |

| Human Liver Microsomes (3 min preincubation) | This compound | 7.28 ± 0.96 | 118.9 ± 7.53 | psu.edu |

| Human Liver Microsomes (120 min preincubation) | This compound | 6.68 ± 1.63 | 35.2 ± 3.99 | psu.edu |

Note: Vmax units differ between recombinant enzyme and microsomes.

The lability of CYP2D6 activity in human liver microsomes during incubation can affect the accuracy of in vitro metabolism studies and clearance predictions for this compound. nih.gov

Primary Role of Cytochrome P450 2D6 (CYP2D6)

Cytochrome P450 2D6 (CYP2D6) plays a central and primary role in the metabolism of this compound, specifically in the formation of 1'-hydroxythis compound. psu.eduncats.iofda.gov This reaction is widely used as a marker activity for CYP2D6. fda.govnih.govresearchgate.net Studies using human liver microsomes and recombinant CYP2D6 have consistently shown that CYP2D6 is the high-affinity component responsible for this compound 1'-hydroxylation. psu.edunih.gov The catalytic activity of CYP2D6 towards this compound is subject to genetic polymorphism, which is a major cause of interindividual variability in this compound metabolism. psu.edupsu.edu Different CYP2D6 allelic variants can exhibit significantly reduced enzymatic activity or decreased intrinsic clearance towards this compound compared to the wild-type enzyme. researchgate.netpsu.edupharmgkb.org

Contributions of Cytochrome P450 2C19 (CYP2C19)

While CYP2D6 is the primary enzyme, Cytochrome P450 2C19 (CYP2C19) also contributes to the metabolism of this compound, specifically to the formation of 1'-hydroxythis compound. psu.eduncats.ionih.gov Research using recombinant CYP2C19 has demonstrated its capacity to metabolize this compound, although typically with a lower affinity compared to CYP2D6. nih.gov In human liver microsomes deficient in CYP2D6 activity, CYP2C19 has been shown to contribute to this compound metabolism. nih.gov

Involvement of Cytochrome P450 1A2 (CYP1A2)

Cytochrome P450 1A2 (CYP1A2) is also involved in the metabolism of this compound. psu.eduncats.ionih.govnih.gov Studies have indicated that CYP1A2 can catalyze the formation of 1'-hydroxythis compound, and potentially other hydroxylated metabolites such as 4- and 6-hydroxythis compound. nih.gov The contribution of CYP1A2 to 1'-hydroxythis compound formation may be more apparent at higher substrate concentrations or in individuals with deficient CYP2D6 activity. nih.govnih.gov

Other Cytochrome P450 Isoforms (e.g., CYP3A, CYP2C11, CYP1A1/2, CYP2D1)

Beyond the major contributors, other CYP isoforms may also play a role in this compound metabolism, although their significance can vary depending on the species and experimental conditions. In rat liver microsomes, for instance, CYP2D1 has been identified as a dominant enzyme for this compound 1'-hydroxylation, exhibiting a low Km value. nih.govniph.go.jp Rat CYP2C11 also shows activity towards this compound 1'-hydroxylation. nih.govresearchgate.net CYP1A1/2 in rats has been implicated in the formation of other this compound metabolites, such as M-1, and can also catalyze 1'-hydroxylation, albeit with lower affinity than CYP2D1 and CYP2C11. nih.govresearchgate.net While CYP3A isoforms are major drug-metabolizing enzymes, their direct contribution to this compound 1'-hydroxylation appears to be less significant compared to CYP2D6 in humans. avma.orgresearchgate.net However, some studies in rats suggest potential involvement of CYP3A in the metabolism of certain substrates also metabolized by CYP2D. researchgate.net

Kinetic Characterization of this compound Metabolism

The enzymatic metabolism of this compound can be characterized by kinetic parameters such as Michaelis-Menten constant (Km) and maximum velocity (Vmax), which provide insights into the affinity of the enzyme for the substrate and the maximum rate of the reaction.

Michaelis-Menten Kinetics and Parameters (Km, Vmax)

This compound metabolism, particularly 1'-hydroxylation catalyzed by CYP2D6, generally follows Michaelis-Menten kinetics. fda.gov The apparent Km and Vmax values for this compound 1'-hydroxylation have been determined in various in vitro systems, including human liver microsomes and recombinant enzyme systems. These values can vary depending on factors such as the specific CYP2D6 allele, the source of the enzyme (microsomes vs. recombinant), and incubation conditions. psu.edupsu.edunih.govresearchgate.net

Here is a table summarizing representative kinetic parameters for this compound 1'-hydroxylation:

| Enzyme System | Substrate | Km (µM) | Vmax (pmol/min/mg protein or pmol/min/pmol P450) | Source |

| Human Liver Microsomes (3 min preincubation) | This compound | 7.28 ± 0.96 | 118.9 ± 7.53 pmol/min/mg protein | psu.edu |

| Human Liver Microsomes (120 min preincubation) | This compound | 6.68 ± 1.63 | 35.2 ± 3.99 pmol/min/mg protein | psu.edu |

| Human Liver Microsomes | (+/-)-Bufuralol | 61 and 171 | 3.2 and 5.8 nmol/mg protein/h (approx. 53 and 97 pmol/min/mg protein) | nih.gov |

| Human Microsomal Mixture (CYP2D6 inhibition study) | This compound | 9.8 ± 0.8 | 99.9 ± 3.2 pmol/min/mg protein | fda.gov |

| Recombinant Human CYP2D6 | This compound | - | 5352 pmol/min/mg protein | psu.edu |

| Recombinant Human CYP2C19 | (+/-)-Bufuralol | 36 | - | nih.gov |

| Recombinant Human CYP1A2 | (+/-)-Bufuralol | 145 (in presence of inhibitors for CYP2D6 and CYP2C19) | - | nih.gov |

| Recombinant Human CYP2D6.1 | This compound | - | - | psu.edu |

| Recombinant Human CYP2D6.10 | This compound | 1.3x Km of CYP2D6.1 | 1/21.6x Vmax of CYP2D6.1 | psu.edu |

| Recombinant Human CYP2D6.17 | This compound | 0.92x Km of CYP2D6.1 | 1/4.7x Vmax of CYP2D6.1 | psu.edu |

| Recombinant Human CYP2D6 (WT POR) | This compound | - | - | nih.gov |

| Recombinant Rat CYP2D1 | This compound | 8.4 | - | nih.gov |

| Recombinant Rat CYP2C11 | This compound | 83 | - | nih.gov |

| Recombinant Rat CYP1A1 | This compound | 230 | - | nih.gov |

Note: Units for Vmax vary across studies. Conversion to a consistent unit (e.g., pmol/min/mg protein) is approximate where noted.

Intrinsic Clearance Determinations

Intrinsic clearance (CLint) is a measure of the efficiency of drug metabolism by an enzyme or enzyme system, independent of factors like blood flow and protein binding. It is often estimated as the ratio of Vmax to Km (Vmax/Km). nih.gov Studies have determined the intrinsic clearance of this compound 1'-hydroxylation in human liver microsomes and with recombinant enzymes. psu.edunih.govnih.govnih.gov

The intrinsic clearance of this compound by CYP2D6 is significantly higher than that by CYP2C19, reflecting the primary role of CYP2D6 in this metabolic pathway. nih.gov Genetic variants of CYP2D6 can lead to decreased intrinsic clearance of this compound. psu.edupharmgkb.org Comparisons of intrinsic clearance in different in vitro systems, such as human liver microsomes and hepatocytes, have shown variations, which can be influenced by factors like enzyme abundance and intracellular drug concentration. core.ac.ukdiva-portal.orguio.no

Here is a table summarizing representative intrinsic clearance values for this compound 1'-hydroxylation:

| Enzyme System | Substrate | Intrinsic Clearance (µL/min/mg protein or µL/min/pmol P450) | Source |

| Recombinant Human CYP2D6 | (+/-)-Bufuralol | 37-fold higher than CYP2C19 | nih.gov |

| Recombinant Human CYP2C19 | (+/-)-Bufuralol | Lower than CYP2D6 | nih.gov |

| Recombinant Human CYP2D6.1 | This compound | 0.62 µL/min/pmol P450 | psu.edu |

| Recombinant Human CYP2D6.10 | This compound | 0.02 µL/min/pmol P450 | psu.edu |

| Recombinant Human CYP2D6.17 | This compound | 0.18 µL/min/pmol P450 | psu.edu |

Biphasic Kinetics Observations

The enzymatic metabolism of this compound can exhibit biphasic kinetics, particularly in liver and intestinal microsomes. Biphasic kinetics suggest the involvement of at least two enzyme systems or binding sites with different affinities for the substrate doi.orgnih.govacs.org. In the context of this compound metabolism, biphasic kinetics have been observed in NADPH-mediated reactions in human and monkey intestinal microsomes, as well as in human liver microsomes researchgate.netnih.gov. This contrasts with cumene (B47948) hydroperoxide (CuOOH)-mediated metabolism in human and monkey livers, which showed monophasic kinetics researchgate.net.

In human liver microsomes, kinetic analysis of this compound 1'-hydroxylation has revealed different Km and Vmax values across individuals, with some samples showing low Km values (high affinity) and others showing high Km values (lower affinity) nih.gov. This variability in kinetic parameters can be indicative of the presence of multiple enzymes or genetic polymorphisms influencing the metabolic process nih.govpsu.edu. The observation of biphasic kinetics in this compound metabolism mediated by NADPH suggests the participation of both high-affinity (low capacity) and low-affinity (high capacity) enzymatic activities doi.org.

Genetic Polymorphisms in this compound Metabolism

Genetic polymorphisms in the genes encoding drug-metabolizing enzymes are a major cause of interindividual variability in drug response and metabolism annualreviews.orgwikipedia.org. The metabolism of this compound is significantly influenced by genetic variations, particularly in the CYP2D6 gene nih.govtandfonline.com.

Debrisoquine/Sparteine-Type Polymorphism and this compound Hydroxylation

The debrisoquine/sparteine-type polymorphism is one of the most extensively studied genetic polymorphisms affecting drug metabolism and is primarily associated with variations in the CYP2D6 enzyme annualreviews.orgajol.info. Individuals can be classified into different metabolizer phenotypes based on their ability to metabolize drugs like debrisoquine and sparteine, ranging from poor metabolizers (PMs) with little or no enzyme activity to ultrarapid metabolizers (UMs) with increased activity wikipedia.orgnih.gov.

This compound hydroxylation, particularly at the 1' position, is a prototype reaction used to characterize this polymorphism nih.goveinsteinmed.edu. Studies have consistently shown that the debrisoquine/sparteine-type polymorphism significantly impacts this compound metabolism tandfonline.comnih.gov. Poor metabolizers of debrisoquine and/or sparteine exhibit impaired this compound hydroxylation, characterized by a marked increase in the Michaelis constant (Km), a decrease in the maximum velocity (Vmax), and a virtual loss of stereoselectivity in the reaction einsteinmed.edutandfonline.comnih.gov. This enzymatic deficiency in PMs is linked to a deficiency or functional alteration of the CYP2D6 enzyme annualreviews.orgajol.info.

Functional Characterization of CYP2D6 Allelic Variants (e.g., CYP2D6.1, CYP2D6.10, CYP2D6.17, CYP2D6*29)

The CYP2D6 gene is highly polymorphic, with numerous allelic variants that can affect enzyme expression and activity wikipedia.orgnih.gov. These variants are often denoted by star (*) alleles nih.govnih.gov. The functional characterization of specific CYP2D6 allelic variants has provided insights into their impact on this compound metabolism.

The CYP2D61 allele is generally considered to confer normal enzyme activity nih.govpharmgkb.org. In contrast, several other alleles are associated with decreased or absent function nih.gov. For instance, the CYP2D610 allele, which is common in some populations, is associated with decreased enzyme activity and decreased clearance of this compound compared to CYP2D61 pharmgkb.org. Studies have shown that CYP2D610 exhibits higher Km and lower Vmax values for this compound hydroxylation dovepress.com.

The CYP2D617 allele, frequently found in certain African populations, is also associated with decreased enzyme activity and reduced clearance of this compound pharmgkb.orgcapes.gov.br. Functional characterization has shown that the CYP2D617 enzyme displays significantly lower activity compared to the wild-type CYP2D6*1 capes.gov.br. This decreased activity is attributed to specific mutations within the allele, with a combination of mutations being required to significantly alter the enzyme's catalytic properties capes.gov.br.

The CYP2D629 allele is another variant associated with decreased enzyme activity when assayed with this compound pharmgkb.orgpharmgkb.org. In vitro studies have shown that the CYP2D629 construct leads to a reduction in the maximum velocity (Vmax) for this compound metabolism, although the effect on Km may be minimal pharmgkb.org.

Other variants, such as CYP2D627 and CYP2D648, may have similar enzyme activity to CYP2D61 when characterized with this compound in vitro pharmgkb.org. Conversely, variants like CYP2D67, *12, and *18 have shown significantly decreased enzymatic activity pharmgkb.org.

Here is a table summarizing the reported functional impact of some CYP2D6 variants on this compound metabolism:

| CYP2D6 Allele | Functional Impact on this compound Metabolism (vs CYP2D61) | References |

| CYP2D61 | Normal activity | nih.govpharmgkb.org |

| CYP2D610 | Decreased enzyme activity, decreased clearance | pharmgkb.orgdovepress.com |

| CYP2D617 | Decreased enzyme activity, decreased clearance | pharmgkb.orgcapes.gov.br |

| CYP2D629 | Decreased enzyme activity | pharmgkb.orgpharmgkb.org |

| CYP2D627 | Similar enzyme activity | pharmgkb.org |

| CYP2D648 | Similar enzyme activity | pharmgkb.org |

| CYP2D67 | Significantly decreased enzymatic activity | pharmgkb.org |

| CYP2D612 | Decreased enzyme activity | pharmgkb.org |

| CYP2D618 | Decreased enzyme activity | pharmgkb.org |

Impact of Genetic Variation on Metabolic Capacity and Stereoselectivity

Genetic variations in CYP2D6 significantly impact both the metabolic capacity and the stereoselectivity of this compound hydroxylation einsteinmed.edunih.govpharmgkb.org. The CYP2D6 enzyme exhibits stereoselectivity in the metabolism of this compound enantiomers, preferentially metabolizing the (+)-isomer through 1'-hydroxylation nih.gov.

Studies comparing the metabolism of (+)- and (-)-bufuralol in extensive and poor metabolizers have demonstrated the impact of the polymorphism on stereoselective clearance nih.gov. Extensive metabolizers show preferential clearance of the (+)-isomer, while poor metabolizers exhibit impaired clearance of both isomers and a loss of this stereoselectivity nih.gov.

The impact of specific allelic variants on metabolic capacity varies. Alleles like CYP2D6*10, *17, and 29 lead to decreased metabolic capacity compared to the wild-type CYP2D61 pharmgkb.orgdovepress.compharmgkb.org. This reduced capacity can have consequences for the rate and extent of this compound elimination.

The substrate specificity of CYP2D6 genetic variants can also differ, meaning the impact of a particular variant on metabolism can vary depending on the substrate tandfonline.com. While this compound is a well-established substrate for characterizing CYP2D6 activity and polymorphisms, the extent to which different variants affect its metabolism can differ from their effects on other CYP2D6 substrates tandfonline.comdovepress.comkarger.com.

Stereochemical Aspects of Bufuralol Metabolism and Interaction

Enantiomeric and Diastereomeric Forms of Bufuralol (B1668043) and Metabolites

This compound exists as a racemate, a mixture of two enantiomers: (R)-(−)-bufuralol and (S)-(+)-bufuralol, also referred to as 1'R-bufuralol and 1'S-bufuralol, respectively. researchgate.netresearchgate.netmdpi.com The metabolic 1''-hydroxylation of this compound creates a new chiral center at the 1'' position of the ethyl group, leading to the formation of four diastereomers of 1''-hydroxythis compound. researchgate.netresearchgate.net These diastereomers arise from the hydroxylation of both the 1'R and 1'S enantiomers of this compound at the 1'' position, yielding (1'R,1''R)-, (1'R,1''S)-, (1'S,1''R)-, and (1'S,1''S)-1''-hydroxythis compound.

Asymmetric Synthesis and Absolute Configuration Assignment of Diastereomers

Asymmetric synthesis has been employed to prepare the diastereomeric 1''-hydroxythis compound metabolites and assign their absolute configurations. One approach involves the reduction of 1''-oxothis compound using a chiral borane (B79455) reagent complexed with (2S)-(-)-2-amino-3-methyl-1,1-diphenylbutan-1-ol. researchgate.netnih.gov This method has successfully yielded 1''-hydroxythis compound with a high diastereomeric ratio, favoring the formation of the 1''R isomer. researchgate.netnih.gov For instance, reduction of 1''-oxothis compound with this chiral borane complex resulted in a 95:5 ratio of the possible 1''R and 1''S isomers. researchgate.netnih.gov

The absolute configurations of the resulting diastereomers have been assigned based on the known stereochemistry of similar reductions of alkyl phenyl ketones using the same chiral borane reagent, which typically yields alcohols with the R configuration. researchgate.netnih.gov Circular dichroism spectroscopy has also been used to confirm these assignments. researchgate.netnih.gov Derivatization with chiral reagents, such as 1-phenethyl isocyanate, followed by HPLC analysis, has facilitated the separation and determination of the ratios of the resulting diastereomers. researchgate.netnih.gov

Stereoselectivity in Enzymatic Hydroxylation

The metabolism of this compound, particularly the 1''-hydroxylation, exhibits significant stereoselectivity, which is influenced by the specific cytochrome P450 (CYP) enzymes involved. researchgate.netnih.gov

Product Stereoselectivity in 1'-Hydroxylation

Product stereoselectivity refers to the differential formation of stereoisomeric metabolites from a single substrate. In the case of this compound 1''-hydroxylation, this means the preferential formation of either the 1''R or 1''S diastereomer of 1''-hydroxythis compound from a given this compound enantiomer.

Studies in rat liver microsomes have shown product stereoselectivity favoring the formation of diastereomers with the 1''R absolute stereochemistry at the new chiral center. researchgate.netnih.gov From (1'R)-bufuralol, the ratio of (1'R,1''R)- to (1'R,1''S)-1''-hydroxythis compound was approximately 4.5:1, while from (1'S)-bufuralol, the ratio of (1'S,1''R)- to (1'S,1''S)-1''-hydroxythis compound was nearly 8:1. researchgate.netnih.gov

However, in human liver microsomes, the product stereoselectivity can differ and is dependent on the specific CYP enzymes involved. researchgate.netnih.gov In individuals who are extensive metabolizers for CYP2D6, the 1''-hydroxylation in ordinary human liver microsomes shows a product stereoselectivity of 1''S-OH-bufuralol > 1''R-OH-bufuralol from either this compound enantiomers or racemates, primarily catalyzed by CYP2D6. nih.gov Conversely, in poor CYP2D6 metabolizers, CYP2C19 can contribute to this compound metabolism and may show a different product stereoselectivity, with a selectivity of 1''R-OH > 1''S-OH observed in some human liver microsomal samples that show CYP2C19-type selectivity. researchgate.netnih.gov Recombinant CYP1A2 and CYP3A4 have also shown product stereoselectivity similar to CYP2D6, although their contribution to this compound 1''-hydroxylation activity is much lower than that of CYP2D6. researchgate.netnih.gov

Enantioselectivity of Substrate Metabolism

Enantioselectivity of substrate metabolism describes the differential metabolism of the two enantiomers of a chiral drug. This compound metabolism exhibits marked substrate enantioselectivity, particularly with respect to 1''-hydroxylation.

In human liver microsomes, (1'R)-bufuralol is generally more rapidly hydroxylated than (1'S)-bufuralol. researchgate.netnih.gov Studies have reported that (1'R)-bufuralol can be hydroxylated approximately 2.5- to 3-fold more rapidly than (1'S)-bufuralol. researchgate.netnih.gov This substrate enantioselectivity is largely attributed to the activity of CYP2D6, which is a major enzyme responsible for this compound 1''-hydroxylation. researchgate.net Recombinant human CYP2D6 has shown a clear substrate enantioselectivity, preferentially metabolizing (R)-bufuralol over (S)-bufuralol. nih.gov

However, the enantioselectivity can be influenced by genetic polymorphisms in CYP enzymes. In individuals classified as poor metabolizers for the debrisoquine-sparteine polymorphism (which is linked to CYP2D6 activity), the substrate stereoselectivity of this compound 1''-hydroxylation is significantly reduced or virtually abolished. nih.goveinsteinmed.edu This suggests that the CYP2D6 isozyme is primarily responsible for the observed substrate enantioselectivity in extensive metabolizers. nih.gov Other enzymes, such as CYP2C19, also contribute to this compound metabolism and can exhibit different substrate preferences. researchgate.netresearchgate.netnih.gov

Data illustrating the substrate enantioselectivity of this compound 1''-hydroxylation by different CYP enzymes are presented in the table below:

| Enzyme | Substrate Enantioselectivity (Ratio R:S) | Reference |

| CYP2D6 | >> 1 | nih.gov |

| CYP2C19 | Variable, can be < or = 1 | researchgate.netnih.govnih.gov |

| CYP1A2 | Similar to CYP2D6 (lower activity) | researchgate.netnih.gov |

| CYP3A4 | Similar to CYP2D6 (lower activity) | researchgate.netnih.gov |

| Poor Metabolizer Microsomes (CYP2D6 deficient) | ~1 (loss of stereoselectivity) | nih.goveinsteinmed.edu |

Note: Ratios are approximate and can vary depending on experimental conditions and substrate concentration.

Impact of Stereochemistry on Metabolic Pathways and Enzyme Recognition

The stereochemistry of this compound significantly impacts its metabolic fate and the recognition by metabolizing enzymes, particularly cytochrome P450 enzymes. nih.govresearchgate.net Metabolism is considered the most stereoselective pharmacokinetic process due to the enzymatic nature of the reactions involved. nih.gov

The differential metabolism of this compound enantiomers by various CYP isoforms highlights the stereochemical sensitivity of these enzymes. CYP2D6, a key enzyme in this compound 1''-hydroxylation, exhibits both substrate and product stereoselectivity. researchgate.netnih.govnih.gov The active site of CYP enzymes possesses specific structural features that allow for stereospecific recognition and metabolism of chiral substrates like this compound. einsteinmed.edufrontiersin.org

Genetic polymorphisms in CYP enzymes, such as the debrisoquine-sparteine polymorphism affecting CYP2D6, directly influence the stereoselective metabolism of this compound. nih.goveinsteinmed.edunih.gov Poor metabolizers with deficient CYP2D6 activity show altered metabolic profiles and a loss of the typical substrate enantioselectivity observed in extensive metabolizers. nih.goveinsteinmed.edu This underscores the critical role of specific enzyme-substrate stereochemical interactions in determining the metabolic pathway and rate for each this compound enantiomer. The differing affinities (Km) and maximum reaction velocities (Vmax) of CYP isoforms for the this compound enantiomers contribute to the observed stereoselective metabolism. nih.govnih.gov

The stereochemical differences between this compound enantiomers and its diastereomeric metabolites also contribute to their varying pharmacological activities. researchgate.netresearchgate.netmdpi.com The stereoselective nature of this compound metabolism can lead to different concentrations of the active parent drug and its active metabolites, potentially contributing to interindividual variability in pharmacological response. researchgate.net

Modulators of Bufuralol Metabolism: Inhibition and Induction

Reversible Enzyme Inhibition Studies

Reversible inhibition of the CYP enzymes metabolizing bufuralol (B1668043) involves compounds that bind to the enzyme, reducing its catalytic activity. This inhibition can be competitive, non-competitive, or uncompetitive, depending on the inhibitor's interaction with the enzyme and substrate.

Selective Cytochrome P450 Inhibitors (e.g., Quinidine (B1679956), Quinine, S-Mephenytoin, Ticlopidine)

Several selective CYP inhibitors have been shown to affect this compound metabolism. Quinidine is a well-established and potent competitive inhibitor of CYP2D6-mediated this compound 1'-hydroxylation. researchgate.netresearchgate.net Its high affinity for the CYP2D6 active site contributes to its potent inhibitory effect. researchgate.netdrugbank.com Quinine, a diastereomer of quinidine, also inhibits this compound hydroxylation, and studies in rat liver microsomes have indicated it as a specific CYP2D1 inhibitor, causing a dramatic decrease in hydroxylation activities attributed to this enzyme. nih.govcapes.gov.br S-Mephenytoin is a probe substrate for CYP2C19, and while primarily associated with inhibiting that enzyme, the specificity and potency of inhibitors should be verified under specific experimental conditions. fda.gov Ticlopidine is an antiplatelet drug and a prodrug that is metabolized to an active form, primarily known for blocking the ADP receptor. guidetopharmacology.orgnih.gov It is also listed as an inhibitor of CYP2B6 and CYP2C19. fda.gov

Inhibition Constants (Ki) and Mechanisms

Studies investigating the inhibition of this compound metabolism by various compounds have determined inhibition constants (Ki) to quantify the potency of these inhibitors. For instance, quinidine exhibits high binding affinity and inhibitory potency towards CYP2D6. researchgate.net Research on the interaction of antiparasitic drugs with CYP2D6 showed that oxamniquine, primaquine, and chloroquine (B1663885) competitively inhibited the formation of 1'-hydroxythis compound (B194460), with Ki values of 22, 23, and 15 µM, respectively, indicating high affinity for the CYP2D6 active site. drugbank.com These findings suggest that these drugs could be either substrates or potent non-substrate inhibitors of CYP2D6, similar to quinidine. drugbank.com

The mechanism of quinidine's potent inhibition of CYP2D6 has been linked to its interaction with key active-site residues in the enzyme, such as glutamate (B1630785) 216 and aspartate 301. researchgate.netnih.gov Abolition of the negative charge at these residues significantly decreased quinidine inhibition of this compound 1'-hydroxylation. researchgate.netnih.gov The apparent dissociation constants (Kd) for quinidine binding to wild-type CYP2D6 were in the range of 0.25-0.50 µM. researchgate.netnih.gov

Interactive Table: Inhibition of this compound 1'-Hydroxylation by Selected Compounds

| Inhibitor | Enzyme Inhibited (Primary) | Mechanism of Inhibition (where specified) | Ki (µM) (where available) |

| Quinidine | CYP2D6 | Competitive | ~0.25-0.50 (Kd) researchgate.netnih.gov |

| Quinine | CYP2D1 (in rats) | Chemical inhibition | Not specified in sources |

| Oxamniquine | CYP2D6 | Competitive | 22 drugbank.com |

| Primaquine | CYP2D6 | Competitive | 23 drugbank.com |

| Chloroquine | CYP2D6 | Competitive | 15 drugbank.com |

Enzyme Induction Studies

Enzyme induction refers to the process where exposure to a substance leads to an increase in the expression or activity of drug-metabolizing enzymes, potentially increasing the metabolism of co-administered drugs.

Effects of Specific Inducers (e.g., Beta-Naphthoflavone (B1666907), Isosafrole)

Studies in rats have investigated the effects of specific inducers on this compound hydroxylation activities. While this compound 1'-hydroxylation activities catalyzed by rat liver microsomes were generally not increased by several P450 inducers, treatment with beta-naphthoflavone caused a significant induction of the formation of a structurally unidentified metabolite (M-1). nih.govcapes.gov.br Isosafrole treatment also led to a lesser extent of induction of M-1 formation in rats. nih.govcapes.gov.br The major role of CYP1A1/2 in M-1 formation induced by beta-naphthoflavone was confirmed through catalytic inhibition studies and reconstitution experiments. nih.govcapes.gov.br Beta-naphthoflavone is known as a potent agonist of the aryl hydrocarbon receptor and an inducer of CYPs, including CYP1A2. wikipedia.orgdrugbank.com Isosafrole is also recognized as an inducer of CYP1A1 mRNA in plaice. sigmaaldrich.cn

Interactive Table: Effects of Inducers on this compound Metabolism (in rats)

| Inducer | Effect on this compound 1'-Hydroxylation | Effect on M-1 Formation | Primary Enzyme Induced (involved in M-1) |

| Beta-Naphthoflavone | Not increased | Significant induction | CYP1A1/2 nih.govcapes.gov.br |

| Isosafrole | Not increased | Lesser extent induction | CYP1A1/2 (suggested) nih.govcapes.gov.br |

Molecular and Structural Investigations of Cytochrome P450 Bufuralol Interactions

Computational and Structural Modeling of Enzyme Active Sites

Computational and structural modeling approaches have been utilized to gain insights into the active site characteristics of CYP enzymes and how they interact with bufuralol (B1668043). Homology models of CYP2D6 have been constructed to explore its structural features and predict how ligands bind within the active site researchgate.netacs.org. These models have positioned key residues, such as Phe120, above the heme group, suggesting their role in substrate binding and orientation researchgate.net. Molecular dynamics simulations have been performed to capture the dynamic behavior of CYP2D6 and its variants in the presence of substrates like this compound, revealing how changes in the active site's hydrogen bonding network, flexibility, and shape can influence enzyme activity plos.orgacs.org. Docking studies have predicted the binding modes of this compound, suggesting that its basic nitrogen atom forms a salt bridge with acidic residues like Glu216 in the active site researchgate.netresearchgate.net.

Site-Directed Mutagenesis Studies of Cytochrome P450 Enzymes

Site-directed mutagenesis has been a crucial tool to investigate the functional roles of specific amino acid residues in CYP enzymes involved in this compound metabolism.

Mutational Analysis of Key Residues (e.g., Glu216, Asp301, Phe120 in CYP2D6)

Studies have focused on key residues within the active site of CYP2D6, including Glu216, Asp301, and Phe120, which are believed to play important roles in ligand binding and catalysis researchgate.netacs.orgplos.org. Mutational analysis has demonstrated that substitutions at these positions can significantly alter the enzyme's interaction with this compound. For instance, substitution of Glu216 with neutral or basic residues strongly inhibited this compound metabolism acs.orgnih.gov. Asp301 has also been implicated in electrostatic interactions with basic substrates, although some models suggest it may play more of a structural role in positioning other active site elements like the B-C loop containing Phe120 acs.orgresearchgate.netnih.gov. Mutation of Phe120 to alanine (B10760859) has been shown to impact the enantioselectivity of this compound hydroxylation, indicating its role in orienting the substrate within the active site researchgate.netresearchgate.netnih.gov.

Impact on Substrate Binding and Catalytic Efficiency

Mutations in key residues can significantly impact both the binding affinity and catalytic efficiency of CYP2D6 towards this compound. For example, mutations at Glu216 strongly attenuated the binding of this compound acs.orgnih.gov. Studies on CYP2D6 variants, such as those found in the CYP2D617 allele (T107I, R296C, and S486T mutations), have shown altered kinetic parameters for this compound hydroxylation. Enzymes containing both the T107I and R296C mutations exhibited a significantly higher Km for this compound compared to the wild-type enzyme, indicating reduced binding affinity psu.edu. Conversely, some mutations or combinations of mutations can lead to decreased catalytic activity, as observed with the CYP2D617 enzyme which showed only 20% of the wild-type activity towards this compound psu.edu.

Here is a table summarizing some findings on the impact of mutations on this compound metabolism by CYP2D6:

| CYP2D6 Variant/Mutation | Effect on this compound Metabolism | Key Finding | Source |

| Wild Type | Baseline activity | Used as reference for comparison | psu.edu |

| F120A | Reversal in enantioselectivity of 1'-hydroxylation (R-BF > S-BF to R-BF <= S-BF) | Phe120 crucial for enantioselective hydroxylation | researchgate.net |

| E216Q | Strongly inhibited catalytic activity (>95% inhibition) | Glu216 important for binding of amine substrates | acs.orgnih.gov |

| Asp301 mutants | Strongly inhibited catalytic activity (>95% inhibition) | Asp301 involved in electrostatic docking with basic substrates | acs.orgnih.gov |

| CYP2D6*17 (T107I, R296C, S486T) | ~20% of wild-type activity | Combination of mutations significantly reduces activity | psu.edu |

| T107I + R296C | >5-fold higher Km for this compound | Affects substrate binding affinity | psu.edu |

Immunochemical Characterization of Cytochrome P450 Isoforms

Immunochemical methods, particularly antibody inhibition experiments, have been employed to identify the specific CYP isoforms responsible for this compound metabolism in various biological matrices.

Antibody Inhibition Experiments (e.g., Anti-P450 2D1, Anti-P450 2C11, Anti-P450 1A1, Anti-CYP2D6, Anti-CYP3A1)

Antibody inhibition studies have been instrumental in determining the contribution of different CYP isoforms to this compound hydroxylation. In rat liver microsomes, anti-P450 2D1 antibodies significantly inhibited this compound hydroxylation, indicating a dominant role for this enzyme in male rats nih.govcapes.gov.brresearchgate.net. Antibodies against other isoforms like P450 2C11 and P450 1A1 showed less or no inhibition in male rat liver microsomes nih.govcapes.gov.brresearchgate.net. In human liver microsomes, anti-CYP2D6 antibodies have been shown to cause substantial inhibition of this compound 1'-hydroxylation, confirming the primary role of CYP2D6 in this metabolic pathway in humans nih.govresearchgate.net. Studies in human and monkey intestinal microsomes also showed significant inhibition of this compound metabolism by anti-CYP2D6 antibodies, while inhibition by anti-CYP3A1 was slight in humans but more marked in monkeys nih.govresearchgate.net.

Recombinant Expression Systems for Cytochrome P450 Enzymes

Recombinant expression systems have been widely used to produce functional CYP enzymes for studying this compound metabolism in a controlled environment. Expressing human CYP2D6 in systems like yeast or insect cells (e.g., Sf9 cells using baculovirus) allows for the investigation of the enzyme's catalytic activity and kinetic parameters towards this compound without the complexity of native tissue samples researchgate.netnih.gov. These systems have been used to determine Km and Vmax values for this compound hydroxylation by recombinant CYP2D6 nih.gov. They also facilitate site-directed mutagenesis studies by providing a means to express and characterize the activity of engineered CYP variants researchgate.netpsu.edu. Recombinant enzymes offer advantages in terms of obtaining sufficient quantities of specific isoforms for detailed mechanistic studies and for evaluating the impact of genetic polymorphisms on this compound metabolism nih.govresearchgate.netresearchgate.net.

Here is a table showing kinetic parameters for this compound metabolism by recombinant CYP2D6:

| Enzyme Source | Substrate | Parameter | Value | Unit | Source |

| Recombinant CYP2D6 (Sf9 cells) | This compound | Km | 4.7 | µM | nih.gov |

| Recombinant CYP2D6 (Sf9 cells) | This compound | Kcat | 12.23 | min⁻¹ | nih.gov |

| Recombinant CYP2D1 | This compound | Km | 8.4 | µM | nih.gov |

| Recombinant CYP2C11 | This compound | Km | 83 | µM | nih.gov |

| Recombinant CYP1A1 | This compound | Km | 230 | µM | nih.gov |

Baculoviral and Other Expression Systems for Functional Characterization

The study of cytochrome P450 (CYP) enzyme activity and substrate specificity, particularly concerning compounds like this compound, often necessitates the use of recombinant proteins expressed in various systems. Baculoviral expression systems, typically employing insect cells such as Spodoptera frugiperda (Sf9 or Sf21) or Trichoplusia ni (High-5), have been widely utilized for producing functional recombinant human CYPs, including the primary this compound-metabolizing enzyme, CYP2D6. nih.govresearchgate.netdls.comtandfonline.com These systems can yield high levels of recombinant protein, allowing for detailed biochemical and kinetic characterization. nih.gov

Functional expression of CYP2D6 in Sf9 cells using recombinant baculoviruses has been achieved with both polyhedrin and basic protein promoters. nih.gov While very late promoters like polyhedrin can produce high protein levels, they may also result in a significant proportion of inactive CYP2D6. nih.gov The use of "late" promoters, such as the basic protein promoter, which are active earlier in the infection cycle, can help to reduce the proportion of inactive protein while maintaining a high yield of functional enzyme. nih.gov

To optimize catalytic activity in baculoviral systems, coexpression of human NADPH-cytochrome P450 reductase (CPR) with CYP2D6 is often necessary, as CPR is essential for electron transfer to the CYP enzyme. nih.gov Studies have shown that coexpression with human reductase can lead to catalytically active CYP2D6 capable of metabolizing substrates like this compound. nih.gov

Beyond baculoviral systems, other expression systems have also been employed to study this compound metabolism by CYPs. These include:

Mammalian cell expression systems: Cell lines such as COS-7 and HepG2 have been used to express CYP2D6 variants. researchgate.nettandfonline.comki.sewjgnet.compsu.edu While mammalian systems can provide a more native cellular environment, they sometimes present challenges with lower expression levels compared to baculovirus systems, which can complicate the analysis of catalytic activity. tandfonline.comtandfonline.com

Yeast cell expression systems: Yeast has also served as a host for expressing recombinant human CYPs to investigate this compound hydroxylation. pharmgkb.orgpsu.eduresearchgate.netnih.govsemanticscholar.org These systems have been valuable in characterizing the kinetic properties of CYP2D6 variants and the effects of specific amino acid substitutions on this compound metabolism. psu.eduresearchgate.netnih.gov

Bacterial expression systems: Escherichia coli (E. coli) has been used for the expression of recombinant human CYPs, including CYP1A2 and CYP2D6. nih.govnih.govsigmaaldrich.comoxfordbiomed.com While bacterial systems offer advantages in terms of cost and ease of culture, they lack the necessary post-translational modification machinery and require reconstitution with CPR and sometimes cytochrome b5 for functional activity. nih.govnih.govsigmaaldrich.comoxfordbiomed.com Fusion proteins linking CYP2D6 and CPR have also been constructed and expressed in E. coli to create catalytically self-sufficient enzymes. nih.gov

Detailed research findings using these expression systems have provided significant insights into the kinetic parameters of this compound hydroxylation by CYP2D6 and its variants. For instance, studies using baculovirus-expressed CYP2D6 have determined key kinetic parameters such as K(m) and k(\text{cat}) or V(_\text{max}) for this compound metabolism. nih.gov Variations in these parameters have been observed when comparing wild-type CYP2D6 with allelic variants, highlighting the impact of genetic polymorphisms on enzyme function and this compound metabolism. researchgate.nettandfonline.comtandfonline.comki.sepsu.edupharmgkb.orgpsu.edu

Studies using different expression systems can sometimes yield varying kinetic parameters for the same enzyme-substrate interaction, which may be attributed to factors such as protein folding, post-translational modifications, and the cellular environment provided by the host system. researchgate.nettandfonline.com Despite these potential variations, the use of these recombinant expression systems has been crucial for understanding the molecular basis of CYP-mediated this compound metabolism and the functional consequences of genetic variations in CYP genes. researchgate.nettandfonline.comki.sepsu.edupharmgkb.org

The following table summarizes some representative kinetic data for this compound hydroxylation by CYP2D6 and its variants obtained from studies using different expression systems:

| Enzyme Variant | Expression System | K(_m) ((\mu)M) | V(\text{max}) (pmol/min/pmol P450 or nmol/min/mg protein) | Intrinsic Clearance (V(\text{max})/K(_m)) | Reference |

| CYP2D6*1 | Baculovirus (Sf9) | 4.7 | - (k(\text{cat}) = 12.23 min) | - | nih.gov |

| CYP2D61 | Baculovirus (Sf21) | - | - | - (High expression level) | tandfonline.comtandfonline.com |

| CYP2D61 | COS-7 cells | - | - | - | researchgate.netpsu.edu |

| CYP2D61 | Yeast | - | - | - | pharmgkb.orgpsu.edu |

| CYP2D61 | E. coli (Fusion) | 10.2 | - (k(_\text{cat}) = 4.1 min) | - | nih.gov |

| CYP2D617 | Baculovirus | 2-fold higher than *1 | 50% reduction vs *1 | Reduced | researchgate.net |

| CYP2D617 | COS-7 cells | No appreciable change vs 1 | 50% reduction vs *1 | Reduced | researchgate.net |

| CYP2D629 | Mammalian cells | - | 26% of wild-type activity | Reduced | ki.se |

| CYP2D629 | COS-1 cells | - | 26% of wild-type activity | Reduced | pharmgkb.org |

| CYP2D610 | COS-7 cells | Increased | Decreased | Decreased | psu.edu |

| CYP2D610 | Yeast | Higher | Lower | Reduced | wjgnet.comsemanticscholar.org |

| CYP2D653 | COS-7 cells | Lower than *1 | Greater than *1 | 4 times higher than *1 | pharmgkb.org |

Note: Kinetic parameters can vary depending on specific experimental conditions and methodologies used in different studies.

These studies demonstrate the utility of various expression systems in characterizing the functional interactions between this compound and cytochrome P450 enzymes, particularly CYP2D6 and its variants. The data obtained from these in vitro systems are crucial for understanding the metabolic fate of this compound and the impact of genetic polymorphisms on its metabolism.

Analytical Methodologies for Bufuralol and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatography plays a vital role in separating bufuralol (B1668043) from its metabolites and endogenous compounds present in complex matrices. Different chromatographic modes and stationary phases are utilized depending on the specific analytical requirements, such as achieving chiral separation or high sensitivity.

High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection

HPLC is a prevalent technique for the analysis of this compound and its metabolites. It offers good separation efficiency and can be coupled with different detectors. UV detection is commonly used, often at wavelengths around 254 nm, where this compound exhibits absorbance researchgate.netnih.gov. Fluorescence detection provides higher sensitivity and is particularly useful for the analysis of metabolites like 1'-hydroxythis compound (B194460), which can be detected using excitation and emission wavelengths of 252 nm and 302 nm, respectively researchgate.netnih.gov.

HPLC methods for this compound and its metabolites often utilize reversed-phase columns. For instance, a C18 column has been employed with a mobile phase consisting of acetonitrile (B52724) and perchloric acid for the quantification of 1'-hydroxythis compound nih.gov. Another method for determining this compound and its major metabolites in plasma used a reversed-phase system with both fluorescence and UV detectors in series, achieving a sensitivity of approximately 1 ng/ml in plasma nih.gov.

Chiral Stationary Phases for Enantiomeric Resolution (e.g., Vancomycin (B549263) Macrocyclic Antibiotic CSP)

This compound exists as a racemate, and its individual enantiomers may exhibit different pharmacological activities and metabolic pathways wikipedia.org. Therefore, the chiral separation of this compound enantiomers is often necessary. Chiral stationary phases (CSPs) are specifically designed for this purpose.

Vancomycin macrocyclic antibiotic CSPs, such as Chirobiotic V, have been successfully used for the enantiomeric resolution of this compound in plasma and pharmaceutical formulations researchgate.netnih.govresearchgate.net. A polar ionic mobile phase, typically composed of methanol, glacial acetic acid, and triethylamine, is used with these columns researchgate.netnih.govresearchgate.net. This method allows for the simultaneous determination of both S-(-)- and R-(+)-bufuralol enantiomers researchgate.netnih.gov. The separation mechanism on vancomycin CSPs can involve interactions between the analyte's protonated amino groups and the CSP, as well as other intermolecular forces researchgate.net.

Other chiral stationary phases, such as polysaccharide-type columns (e.g., cellulose (B213188) tris-(3,5-dimethylphenyl carbamate)), have also been explored for the enantioseparation of this compound tandfonline.com.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound and its metabolites, particularly when high sensitivity and structural information are required. GC-MS can be used for the simultaneous determination of this compound and its pharmacologically active metabolites in biological matrices like plasma nih.govresearchgate.net.

For GC-MS analysis, derivatization of this compound and its metabolites is often necessary to make them sufficiently volatile. Approaches involving the formation of O-trimethylsilyl, N-trifluoroacetyl derivatives have been described nih.gov. Mass fragmentography, a detection mode in GC-MS, can provide high sensitivity for these derivatives, with reported sensitivities of 1 ng/ml for this compound and approximately 250 pg/ml for its metabolites in plasma nih.govresearchgate.net.

Method Development and Validation Parameters

The development of analytical methods for this compound and its metabolites requires rigorous validation to ensure their reliability, accuracy, and suitability for the intended application. Key validation parameters include linearity, accuracy, precision, and robustness wjarr.comcertified-laboratories.com.

Linearity, Accuracy, Precision, and Robustness

Linearity: The linearity of an analytical method demonstrates that the response is directly proportional to the concentration of the analyte over a specific range. For this compound enantiomers in plasma, calibration curves using HPLC with UV detection have shown linearity over a range of 5-500 ng/ml for each enantiomer researchgate.netnih.gov.

Precision: Precision describes the reproducibility of the results obtained from multiple analyses of the same homogeneous sample under specified conditions. Both within-day and inter-day precision are assessed. For the HPLC method analyzing this compound enantiomers in plasma, the mean relative standard deviation (RSD) for within-day precision and accuracy was reported to be ≤10% researchgate.netnih.gov. No significant difference was observed between inter- and intra-day studies, confirming the method's reproducibility researchgate.netnih.gov.

Robustness: Robustness evaluates the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. Experimental design can be used during validation to assess method robustness researchgate.netnih.gov.

These validation parameters ensure that the analytical method is reliable for the quantitative determination of this compound and its metabolites in the matrix of interest.

Sample Preparation Techniques for Biological Matrices (e.g., Plasma, Microsomes)

Analyzing this compound and its metabolites in biological matrices like plasma and microsomes often requires sample preparation steps to isolate the analytes, remove interfering substances, and concentrate the sample.

For plasma samples, extraction procedures are commonly employed. One method for determining this compound enantiomers in plasma involved spiking drug-free plasma with known concentrations of the enantiomers, followed by an extraction procedure researchgate.net. Another HPLC method for this compound and its major metabolites in plasma utilized extraction and purification by back-extraction steps before chromatographic separation nih.gov.

When analyzing this compound metabolism in liver microsomes, sample preparation can involve incubating this compound with microsomes and an NADPH-generating system researchgate.net. After incubation, the reactions are stopped, and the samples may be centrifuged and stored before analysis researchgate.net. Non-extractive sample preparation by precipitation of protein with perchloric acid has also been used prior to HPLC analysis of this compound metabolites in human liver microsomes nih.gov. Microsomal preparations themselves involve subcellular fractionation of liver tissue acs.orgxenotech.com.

The specific sample preparation technique chosen depends on the matrix, the concentration of the analytes, and the analytical technique to be used. The goal is to obtain a clean sample suitable for accurate and sensitive analysis.

Comparative Studies in Animal Models for Metabolic Extrapolation

In Vitro Metabolism in Animal Liver Microsomes (e.g., Rat, Mouse, Dog, Monkey, Minipig)

In vitro studies using liver microsomes from various animal species provide valuable insights into the initial metabolic transformations of bufuralol (B1668043). These preparations contain cytochrome P450 (CYP) enzymes, which are primarily responsible for phase I metabolism. Studies have investigated this compound metabolism in liver microsomes from species including rats, mice, dogs, monkeys, and minipigs.

Research indicates that this compound undergoes 1'-hydroxylation, a metabolic pathway often associated with CYP2D enzymes. This activity has been measured in liver microsomes from several species. For instance, studies comparing the metabolism of CYP probe substrates, including this compound, in liver microsomes from different mouse strains (NMRI, CBA, C57bl/6, 129/SvJ, and CD1) revealed gender and strain differences in this compound 1'-hydroxylation. Female mice generally exhibited higher metabolism of this compound 1'-hydroxylation, which correlated with a female-dominant mouse CYP detected with antibodies against rat CYP2D4. nih.gov

Comparative studies involving liver microsomes from humans, mice, rats, dogs, monkeys, and minipigs have also assessed the intrinsic clearance (CLint) of various CYP substrates, including this compound. icdst.org These studies highlight the differences in metabolic capacity across species.

Species Differences in Cytochrome P450 Activities and Substrate Specificity

Significant species-dependent differences exist in the expression levels and substrate specificities of CYP enzymes, which are critical for this compound metabolism. icdst.orgcore.ac.ukresearchgate.net These differences can lead to variations in metabolic profiles and rates across species.

Studies comparing CYP-mediated metabolic activities in liver microsomes from various species, including human, dog, cat, and horse, have shown species-specific patterns. core.ac.uk For example, while the metabolism of human CYP2D substrates like this compound and dextromethorphan (B48470) was reported to be similar in humans and dogs in some studies, other CYP activities show marked differences. icdst.org Minipigs and monkeys have also shown higher CYP activities for human CYP2D6 substrates in their liver microsomes compared to humans. icdst.org

The table below summarizes some observed species differences in CYP activity relevant to this compound metabolism:

| Species | This compound 1'-Hydroxylation Activity (relative to human) | Notes | Source |

| Mouse | Generally higher in females of certain strains | Correlated with female-dominant CYP resembling rat CYP2D4. | nih.gov |

| Rat | Divergent from human CYP activity patterns | Multiple CYP2D genes with unresolved catalytic characteristics. | core.ac.uktandfonline.com |

| Dog | Reported as similar to human in some studies | Impaired metabolism of certain other human CYP2C substrates. | icdst.org |

| Monkey | Higher than human | Exhibit relatively similar immunochemical properties to human enzymes. | icdst.orgresearchgate.net |

| Minipig | Higher than human | May exhibit similar metabolic profiles to human for some compounds. | icdst.orgnih.gov |

These differences underscore the importance of evaluating this compound metabolism in multiple species to understand the potential variability in its metabolic fate.

Utility of Animal Models in Predicting Human Drug Metabolism Pathways

Animal models serve as essential tools in preclinical drug development to predict human drug metabolism pathways, although limitations exist due to species differences. researchgate.netnih.goveolss.net In vitro studies using liver microsomes and in vivo studies in animals help identify potential metabolites and the enzymes involved in their formation.

Comparing the metabolic profiles generated in animal liver microsomes with those in human liver microsomes can help select the most appropriate animal species for toxicity studies. tandfonline.comeolss.net For instance, studies comparing hepatic drug metabolism characteristics across species have suggested that while rats might not be the most appropriate model to mimic human CYP activity patterns, mice, monkeys, and minipigs may show better resemblance in certain aspects. researchgate.nettandfonline.com

Humanized mouse models, where murine CYP genes are replaced with human counterparts, are being developed to better predict human drug disposition and drug-drug interactions. nih.gov These models aim to more closely reflect human metabolic pathways. However, even with these models, challenges remain due to potential compensatory activity from remaining murine enzymes. nih.gov

Despite the differences, data from animal models, particularly when combined with in vitro human data, are used to predict human pharmacokinetics and identify potential issues like the formation of unique human metabolites or significant interindividual variability. icdst.orgeolss.netpsu.edu

Receptor Pharmacology in Animal Models (e.g., Cats, Dogs, Rats)

Animal models have been extensively used to characterize the receptor pharmacology of this compound, particularly its effects on adrenoceptors. These studies in species like cats, dogs, and rats provide in vivo evidence of its beta-adrenoceptor antagonism and partial agonist activity.

Beta-Adrenoceptor Antagonism and Partial Agonist Activity in Vivo

This compound is characterized as a non-selective beta-adrenoceptor antagonist with partial agonist activity. medchemexpress.comglpbio.comnih.gov Studies in anesthetized and conscious cats and dogs have demonstrated these properties. nih.gov

In anesthetized animals, this compound and its carbinol metabolite exhibited partial agonistic activity, leading to tachycardia and vasodilation. nih.gov this compound is reported to have equivalent beta-adrenoceptor antagonist potency to propranolol, while its carbinol metabolite is six times more potent. nih.gov

In conscious cats, this compound administration resulted in no change in heart rate or slight bradycardia, whereas in conscious dogs, both this compound and its metabolite produced tachycardia. nih.gov Both compounds also increased abdominal aortic blood flow in anesthetized and conscious cats and conscious dogs. nih.gov A reduction in blood pressure was observed in conscious dogs. nih.gov These findings suggest that the partial agonistic activity of this compound and its carbinol metabolite is primarily exerted at the beta 2-adrenoceptor, causing vasodilation and reduced peripheral resistance, which contributes to a reduction in blood pressure with a prolonged duration of action. nih.gov

Studies in reserpinized rats have also shown that this compound possesses intrinsic sympathomimetic activity, as demonstrated by tachycardia, unlike propranolol. glpbio.com

The stereoisomers of this compound's alcohol and ketone metabolites have also been examined for beta-adrenoceptor activity in rats. nih.govresearchgate.net Stereoisomers with the S configuration hydroxylamine (B1172632) side chain showed potent beta 2-antagonist activity comparable to (S)-bufuralol. nih.govresearchgate.net Partial beta 1-agonist activity was associated with stereoisomers having the S configuration hydroxylamine side chain and some R configuration derivatives. nih.govresearchgate.net

Membrane Stabilizing Properties in Animal Systems

This compound has been shown to possess membrane-stabilizing properties in in vitro systems. glpbio.comnih.gov While the beta-adrenoceptor blocking activity is mainly associated with the (-)-isomer, membrane stabilizing properties are linked to both optical isomers. nih.gov These membrane-stabilizing effects are sometimes referred to as a "local anesthetic" effect and are a property shared by some beta-blockers. Studies in animal systems, such as those investigating the effects on electrophysiological properties or interactions with cell membranes, would provide further insight into this property in a biological context.

Q & A

How can researchers optimize in vitro incubation conditions to accurately predict bufuralol clearance in human liver microsomes (HLMs)?

Answer: To minimize errors in clearance predictions, preincubation time, enzyme lability, and nonspecific binding must be controlled. CYP2D6 (this compound's primary metabolizing enzyme) degrades over time in HLMs, with a 3-fold decrease in Vmax observed after 2 hours . Use short incubation times (<20 minutes), low protein concentrations, and reactive oxygen species (ROS) scavengers (e.g., catalase) to stabilize enzyme activity. Incorporate protein-binding corrections for this compound in both HLMs and plasma to refine predictions .

How should contradictory data on CYP2D6’s role in this compound metabolism be resolved?

Answer: Discrepancies arise when this compound clearance persists in donors with low CYP2D6 expression . To validate alternative metabolic pathways:

- Use recombinant CYP isoforms to isolate contributions.

- Apply chemical inhibitors (e.g., quinidine for CYP2D6) to assess residual activity.

- Perform proteomic profiling of microsomes to identify co-expressed enzymes (e.g., flavin-containing monooxygenases) .

What computational approaches elucidate this compound’s interaction dynamics with CYP2D6?

Answer: Molecular dynamics (MD) simulations reveal that this compound egresses via channel 2b in CYP2D6, with Trp75, Glu216, and Glu222 as key residues . Mutagenesis studies (e.g., Trp75Ala) combined with hydrogen-bonding analysis (via tools like BINANA) quantify energy barriers. Biasing potentials in simulations can map substrate entry/exit pathways .

How do stem cell-derived hepatocyte models advance this compound metabolism studies?

Answer: Human embryonic stem cell (hESC)-derived hepatocytes express CYP2D6 and metabolize this compound comparably to primary hepatocytes at 48 hours . Validate models by:

- Confirming phase I/II enzyme expression (e.g., qPCR for CYP2D6).

- Comparing hydroxylation rates (e.g., 1'-hydroxythis compound formation) against primary cells.

- Screening for novel metabolites via LC-MS .

What methodologies differentiate CYP2D6 variant kinetics in this compound metabolism?

Answer: For rare variants (e.g., CYP2D6*17), perform enzyme kinetics in heterologous systems (e.g., HeLa cells transfected with mutant constructs):

- Measure , , and catalytic efficiency () using HPLC for metabolite quantification .

- Compare inhibition profiles (e.g., quinidine sensitivity) to wild-type CYP2D6 .

How do structural modifications in this compound analogs affect enantioselective metabolism?

Answer: this compound’s tert-butyl group prevents N-dealkylation, unlike propranolol. To study enantioselectivity:

- Synthesize enantiomers and measure and using chiral chromatography.

- Use molecular docking to assess steric/electronic interactions with CYP2D6’s active site .

What strategies identify non-CYP enzymes involved in this compound metabolism?

Answer: When CYP2D6 activity is insufficient to explain clearance:

- Screen for UDP-glucuronosyltransferases (UGTs) via glucuronidation assays.

- Use siRNA knockdown of candidate enzymes in hepatocytes.

- Analyze metabolic pathways in CYP2D6-null cell lines .

How can long-term hepatocyte cultures improve this compound toxicity studies?

Answer: Current hESC-derived hepatocytes lose metabolic stability after 20–30 days . Optimize by:

- Co-culturing with non-parenchymal cells to enhance longevity.

- Monitoring CYP2D6 activity weekly via this compound hydroxylation assays.

- Applying microfluidic systems to mimic hepatic zonation .

What experimental designs characterize CYP2D6 variants’ substrate-specific effects on this compound?

Answer: For variants like Thr107Ile (CYP2D6*17):

- Use site-directed mutagenesis to introduce single substitutions.

- Compare shifts across substrates (e.g., this compound vs. codeine).

- Conduct inhibition studies with anti-CYP2D6 antibodies to confirm isoform specificity .

How do researchers reconcile in vitro-in vivo discrepancies in this compound clearance?

Answer: In vitro systems often underestimate hepatic extraction due to nonspecific binding or enzyme loss. Apply scaling factors:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.